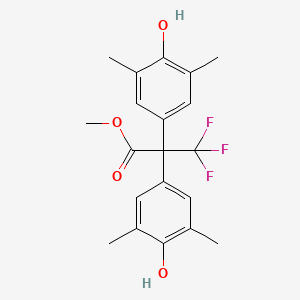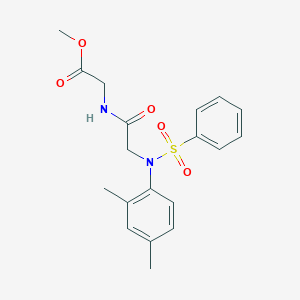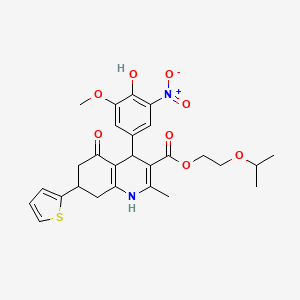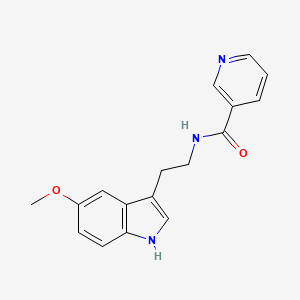![molecular formula C10H9Br2N5O3S3 B11092728 N-(3,5-dibromopyridin-2-yl)-2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11092728.png)
N-(3,5-dibromopyridin-2-yl)-2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a pyridine ring substituted with bromine atoms, a thiadiazole ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is brominated at the 3 and 5 positions using bromine or a brominating agent under controlled conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often starting from thiosemicarbazide and reacting it with appropriate reagents to form the 1,3,4-thiadiazole structure.
Coupling Reaction: The brominated pyridine and the thiadiazole are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions that may involve catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms or the sulfonyl group, leading to debromination or desulfonylation.
Substitution: The bromine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or desulfonylated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Agricultural Chemistry: Possible applications as a pesticide or herbicide.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Agricultural Chemistry: It could inhibit essential biological pathways in pests or weeds, leading to their death or growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE shares similarities with other compounds containing pyridine, thiadiazole, and acetamide groups.
N-(3,5-DICHLORO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE: Similar structure but with chlorine atoms instead of bromine.
N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
- The presence of bromine atoms in N-(3,5-DIBROMO-2-PYRIDINYL)-2-({5-[(METHYLSULFONYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE may confer unique reactivity and biological activity compared to its chlorinated or unsubstituted counterparts.
Propriétés
Formule moléculaire |
C10H9Br2N5O3S3 |
|---|---|
Poids moléculaire |
503.2 g/mol |
Nom IUPAC |
N-(3,5-dibromopyridin-2-yl)-2-[[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C10H9Br2N5O3S3/c1-23(19,20)17-9-15-16-10(22-9)21-4-7(18)14-8-6(12)2-5(11)3-13-8/h2-3H,4H2,1H3,(H,15,17)(H,13,14,18) |
Clé InChI |
RWINEFATGUQHJO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11092658.png)

![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11092666.png)
![4-chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11092670.png)
![2,4-Dimethyl-pyrrolo[3,4-c]quinoline-1,3-dione](/img/structure/B11092675.png)




![Methyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B11092710.png)

![3-(4-Ethoxyphenyl)-1-phenylbenzo[f]quinoline](/img/structure/B11092720.png)
![6-(hydroxyimino)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione](/img/structure/B11092736.png)

